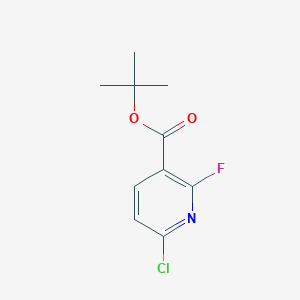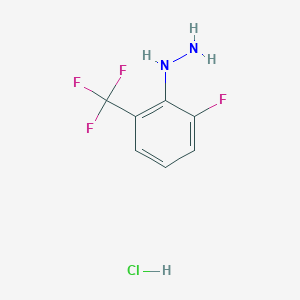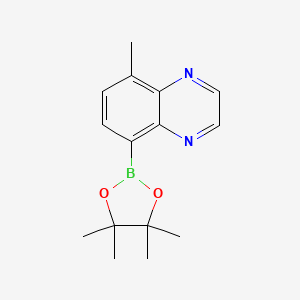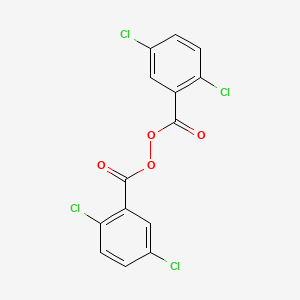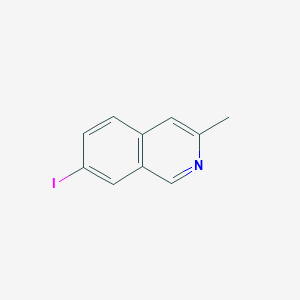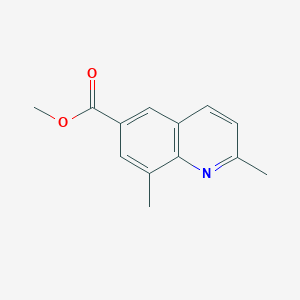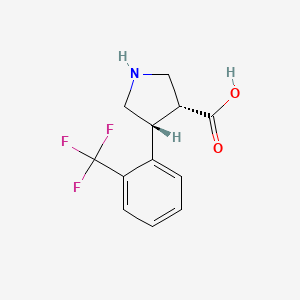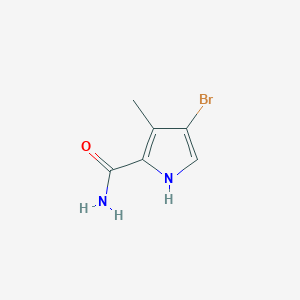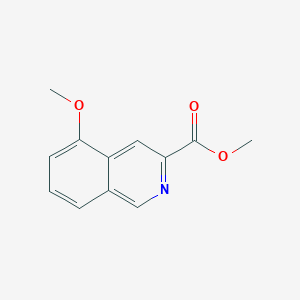
Methyl 5-methoxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-methoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in pharmaceutical research and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methoxyisoquinoline-3-carboxylate typically involves the esterification of 5-methoxyisoquinoline-3-carboxylic acid. This can be achieved through a reaction with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 5-methoxyisoquinoline-3-methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-methoxyisoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-methoxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-methoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl isoquinoline-3-carboxylate
- 5-Methoxyisoquinoline
- Isoquinoline-3-carboxylic acid
Comparison: Methyl 5-methoxyisoquinoline-3-carboxylate is unique due to the presence of both a methoxy group and an ester group on the isoquinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, while the ester group can be hydrolyzed to release the corresponding acid.
Propiedades
Número CAS |
224321-84-0 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 5-methoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-4-8-7-13-10(6-9(8)11)12(14)16-2/h3-7H,1-2H3 |
Clave InChI |
KRRHICVJNRJEGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CN=C(C=C21)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)

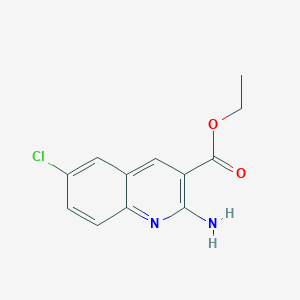
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)

